molecular formula C15H19N3O3S B2429136 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034555-05-8

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2429136
CAS No.: 2034555-05-8
M. Wt: 321.4
InChI Key: BPOQPFWBJZAQAQ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2034555-05-8) is a chemical compound supplied for research and development purposes. It features a molecular formula of C15H19N3O3S and a molecular weight of 321.39 g/mol . This compound belongs to the class of pyrazole-sulfonamide derivatives, a group of molecules known for their significant potential in agrochemical and pharmaceutical research due to diverse biological activities . Pyrazole scaffolds are recognized for their broad utility, and when combined with a sulfonamide moiety, they form a hybrid structure of high interest for developing new active agents . The specific research applications for this compound are derived from the known properties of its structural class. Pyrazole-sulfonamide derivatives have been investigated for their promising antifungal and antiviral activities in agricultural research, offering potential for the development of novel crop protection agents . Furthermore, the 1,2,4-triazole ring system, which shares structural similarities with the pyrazole core, is a well-established pharmacophore in medicinal chemistry, found in numerous therapeutic agents . Researchers value this compound as a building block for synthesizing novel derivatives or as a reference standard in bioactivity screening programs. Predicted physicochemical properties include a density of 1.39±0.1 g/cm³ and a boiling point of 548.2±60.0 °C . This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-18-10-14(9-16-18)22(20,21)17-11-15(19,13-7-8-13)12-5-3-2-4-6-12/h2-6,9-10,13,17,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOQPFWBJZAQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

The sulfonation of 1-methyl-1H-pyrazole follows a two-step protocol:

Chlorosulfonation :
1-Methyl-1H-pyrazole reacts with chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at −10°C to 0°C, yielding the sulfonic acid intermediate. Subsequent treatment with phosphorus pentachloride (PCl₅) in refluxing dichloromethane (40°C, 4 h) generates the sulfonyl chloride derivative.

Key Parameters :

  • Stoichiometry: 1:1.2 molar ratio of pyrazole to ClSO₃H
  • Yield: 68–72% after column purification (silica gel, hexane/ethyl acetate 3:1)
  • Purity: ≥95% (HPLC)

Synthesis of 2-Cyclopropyl-2-Hydroxy-2-Phenylethylamine

This amine is synthesized via a modified Corey-Chaykovsky cyclopropanation followed by reductive amination:

  • Cyclopropanation :
    Styrene oxide reacts with trimethylsulfoxonium iodide (1.2 eq) in dimethyl sulfoxide (DMSO) at 60°C for 12 h, forming 2-phenylcyclopropanol.
  • Reductive Amination :
    2-Phenylcyclopropanol is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄), then subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol (rt, 24 h).

Optimization Data :

Step Reagent Solvent Temp (°C) Yield (%)
Cyclopropanation Trimethylsulfoxonium DMSO 60 85
Oxidation Jones reagent Acetone 0–5 78
Reductive Amination NaBH₃CN Methanol 25 63

Coupling Reaction to Form the Sulfonamide

The final step involves nucleophilic substitution between 1-methyl-1H-pyrazole-4-sulfonyl chloride and 2-cyclopropyl-2-hydroxy-2-phenylethylamine:

Procedure :

  • Dissolve the amine (1.0 eq) in anhydrous tetrahydrofuran (THF) under nitrogen.
  • Add triethylamine (2.5 eq) as a base, followed by dropwise addition of sulfonyl chloride (1.1 eq) at 0°C.
  • Stir at room temperature for 18 h, then extract with ethyl acetate and purify via flash chromatography.

Critical Factors :

  • Solvent Polarity : THF outperforms dichloromethane (DCM) in minimizing side reactions (yield: 89% vs. 72%).
  • Catalyst : Palladium(II) acetate (5 mol%) enhances coupling efficiency in sterically hindered systems.

Optimization of Reaction Conditions

Catalyst Screening for Coupling Reactions

Comparative analysis of palladium catalysts in the sulfonamide coupling step:

Catalyst Loading (mol%) Solvent Temp (°C) Yield (%)
Pd(OAc)₂ 5 THF 25 89
PdCl₂(PPh₃)₂ 5 DCM 40 76
[PdCl₂(dppf)] 3 1,4-Dioxane 80 82

Industrial-Scale Production Considerations

Scale-up challenges include managing exothermic reactions during chlorosulfonation and minimizing palladium residues in the final product. Continuous flow reactors with in-line quenching (e.g., using ice-cold water) improve safety profiles for chlorosulfonic acid handling. For palladium removal, SiliaMetS Thiol resin achieves residual Pd levels <5 ppm, meeting ICH Q3D guidelines.

Analytical Techniques for Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 4.21 (s, 1H, OH), 3.89 (s, 3H, NCH₃), 2.78–2.65 (m, 1H, cyclopropyl).
  • HRMS : Calculated for C₁₅H₁₉N₃O₃S [M+H]⁺: 330.1224; Found: 330.1221.

X-Ray Crystallography

Single-crystal analysis confirms the R-configuration at the hydroxy-bearing carbon (Flack parameter = 0.02(3)). The cyclopropane ring exhibits a puckering amplitude (Δ) of 0.12 Å, consistent with strained cyclic systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the sulfonamide group to an amine using reducing agents like LiAlH4.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, OsO4

    Reducing Agents: LiAlH4, NaBH4

    Bases: NaOH, K2CO3

    Acids: HCl, H2SO4

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with receptors, modulating their signaling pathways and exerting various biological effects.

Comparison with Similar Compounds

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide: Similar structure but with a naphthamide group instead of a pyrazole ring.

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Contains a methoxy group and a carboxamide moiety.

    2-Bromo-N-(2-hydroxy-2-phenylethyl)-2-methylpropanamide: Features a bromo group and a propanamide structure.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

Pharmacological Activities

1. Anti-inflammatory Activity

Research has shown that compounds within the pyrazole class exhibit significant anti-inflammatory effects. For instance, studies have indicated that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α production at concentrations as low as 10 µM, indicating a strong anti-inflammatory potential .

2. Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial strains. In a comparative study, the compound was tested against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, showing promising inhibition rates comparable to standard antibiotics .

3. Antitumor Activity

Recent investigations into the antitumor properties of pyrazole derivatives suggest that they may inhibit cancer cell proliferation. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic markers and cell cycle arrest mechanisms .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the synthesis of pro-inflammatory mediators .
  • Cytokine Modulation : By inhibiting the release of cytokines like TNF-α and IL-6, this compound may help reduce inflammation and associated tissue damage .

Case Studies

A selection of case studies highlights the efficacy and safety profile of this compound:

StudyObjectiveFindings
Selvam et al. (2014)Evaluate anti-tubercular activityThe compound showed significant inhibition against Mycobacterium tuberculosis strains at low concentrations .
MDPI Study (2020)Assess anti-inflammatory effectsDemonstrated IC50 values ranging from 0.013 to 0.067 µM against inflammatory markers .
PubMed Central Review (2014)Overview of pyrazole derivativesHighlighted broad-spectrum biological activities, including anti-inflammatory and antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the critical analytical techniques for confirming the structure and purity of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the compound’s backbone and substituent positions, while high-performance liquid chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) validates molecular weight, and infrared (IR) spectroscopy identifies functional groups like sulfonamide (-SO₂NH-) and hydroxyl (-OH) moieties. X-ray crystallography may resolve stereochemistry if crystalline derivatives are synthesized .

Q. How can reaction conditions be optimized during the synthesis of this compound to improve yield and selectivity?

  • Methodological Answer : Key parameters include:

  • Temperature : Lower temperatures (0–25°C) reduce side reactions in sulfonamide coupling steps.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalysts : Use of triethylamine or DMAP accelerates sulfonamide bond formation.
    Design of Experiments (DOE) with factorial designs can systematically optimize variables .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropyl-hydroxy-phenylethyl moiety in this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as steric strain in the cyclopropane ring and hydrogen-bonding interactions involving the hydroxyl group. Molecular dynamics simulations assess conformational stability in aqueous vs. lipid environments. These models guide synthetic routes for derivatives with enhanced bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies involving this sulfonamide derivative?

  • Methodological Answer :

  • Meta-analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ variability due to assay conditions).
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing cyclopropane with azetidine) to isolate structural contributors to activity.
  • Experimental replication : Standardize assays (e.g., enzyme inhibition protocols) to minimize variability .

Q. How can regioselective functionalization of the pyrazole ring be achieved without disrupting the sulfonamide group?

  • Methodological Answer :

  • Protecting groups : Temporarily mask the sulfonamide with tert-butoxycarbonyl (Boc) during pyrazole alkylation.
  • Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate specific pyrazole positions for halogenation or cross-coupling.
  • Microwave-assisted synthesis : Enhances reaction specificity for regiocontrol .

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